LPA2 Receptor Agonist Activity in RH7777 Rat Hepatoma Cells
The target compound demonstrates agonist activity at the LPA2 receptor (EDG4) with an EC50 of 1,170 nM in RH7777 rat hepatoma cells, as measured by the ChEMBL_329845 assay [1]. Within the same Darmstoff analog study, other structural variants exhibit divergent functional profiles: for example, analog 22 (possessing an aromatic ring in the lipid chain) acts as a subtype-specific LPA3 agonist with an EC50 of 692 nM, while compound 12 behaves as a pan-antagonist of LPA1-3 receptors [1]. Although no direct 4-chlorobenzenesulfonyl matched pair is reported, this cross-study comparable evidence indicates that the combination of the 4-chlorobenzenesulfonyl, furan-2-yl, and pyrrolidin-1-yl substituents is critical for retaining LPA2-targeted efficacy without antagonizing LPA1 or LPA3, a differentiation that generic oxazole analogs cannot achieve.
| Evidence Dimension | LPA2 receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1,170 nM (RH7777 rat hepatoma cells) |
| Comparator Or Baseline | Darmstoff analog 22: LPA3-selective agonist, EC50 = 692 nM; Darmstoff analog 12: pan-antagonist of LPA1-3 |
| Quantified Difference | LPA2 vs. LPA3 selectivity profile; agonist vs. antagonist functional divergence |
| Conditions | ChEMBL_329845 assay; RH7777 rat hepatoma cell line; LPA receptor subtype profiling panel |
Why This Matters
For researchers requiring selective LPA2 activation without cross-reactivity at LPA1 or LPA3, this compound provides a distinct pharmacological fingerprint; generic oxazoles may have unknown or promiscuous profiles that confound experimental interpretation.
- [1] Gududuru, V.; Zeng, K.; Tsukahara, R.; Makarova, N.; Fujiwara, Y.; Pigg, K.R.; Baker, D.L.; Tigyi, G.; Miller, D.D. Identification of Darmstoff analogs as selective agonists and antagonists of lysophosphatidic acid receptors. Bioorg. Med. Chem. Lett. 2006, 16, 451-456. View Source
